molecular formula C15H23NO2 B4938405 4-(3-ethoxyphenoxy)-N-prop-2-enylbutan-1-amine

4-(3-ethoxyphenoxy)-N-prop-2-enylbutan-1-amine

Cat. No.: B4938405
M. Wt: 249.35 g/mol
InChI Key: RESGZMLGQISMDN-UHFFFAOYSA-N
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Description

4-(3-Ethoxyphenoxy)-N-prop-2-enylbutan-1-amine is an organic compound that features a phenoxy group substituted with an ethoxy group at the 3-position, and an amine group attached to a butane chain with a prop-2-enyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-ethoxyphenoxy)-N-prop-2-enylbutan-1-amine can be achieved through a multi-step process involving the following key steps:

    Formation of the Phenoxy Intermediate: The starting material, 3-ethoxyphenol, undergoes a nucleophilic substitution reaction with an appropriate halogenated butane derivative to form the phenoxy intermediate.

    Amine Introduction: The phenoxy intermediate is then reacted with an amine source, such as allylamine, under suitable conditions to introduce the prop-2-enylbutan-1-amine moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethoxyphenoxy)-N-prop-2-enylbutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The phenoxy and amine groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various halogenated compounds and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have biological activity, making it a candidate for studies in pharmacology and biochemistry.

    Medicine: Its potential therapeutic properties could be explored for the development of new drugs.

    Industry: The compound could be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-ethoxyphenoxy)-N-prop-2-enylbutan-1-amine involves its interaction with specific molecular targets and pathways. The phenoxy and amine groups may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Methoxyphenoxy)-N-prop-2-enylbutan-1-amine: Similar structure with a methoxy group instead of an ethoxy group.

    4-(3-Propoxyphenoxy)-N-prop-2-enylbutan-1-amine: Similar structure with a propoxy group instead of an ethoxy group.

Uniqueness

4-(3-Ethoxyphenoxy)-N-prop-2-enylbutan-1-amine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity compared to its analogs with different substituents.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-(3-ethoxyphenoxy)-N-prop-2-enylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-3-10-16-11-5-6-12-18-15-9-7-8-14(13-15)17-4-2/h3,7-9,13,16H,1,4-6,10-12H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESGZMLGQISMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCCCNCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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